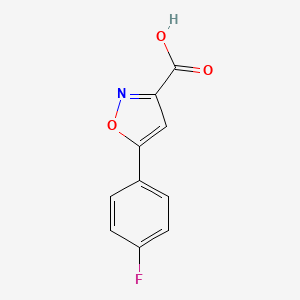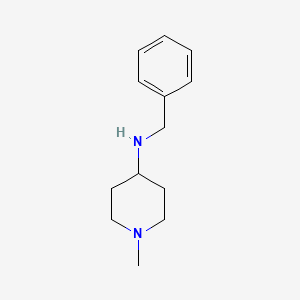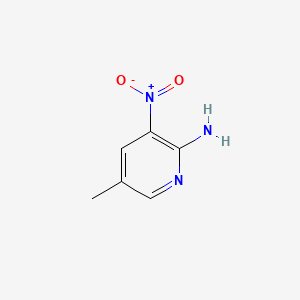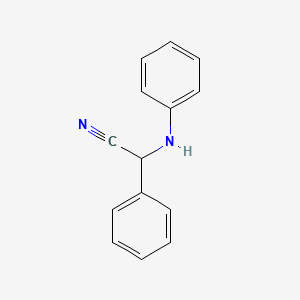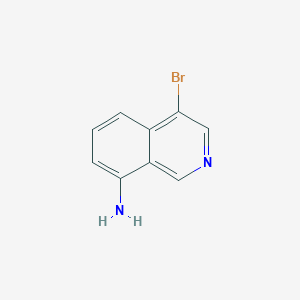
4-Bromoisoquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoisoquinolin-8-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Action
4-Bromoisoquinolin-8-amine is used in the synthesis of C4-substituted isoquinolines, which exhibit cytotoxic properties against tumor cell lines. These compounds show potential for further study, especially in the context of human non-small cell lung cancer (Tsotinis et al., 2007).
Synthesis of Fluorescent Compounds
This compound is also involved in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. These newly synthesized compounds have potential applications in various scientific fields due to their fluorescent properties (Balog et al., 2013).
Crystal Structure Analysis
Another application is in the field of crystallography. The compound is used in studies to understand the crystal structure of secondary amine-borane complexes, providing insights into molecular structure and interactions (Armengol et al., 2000).
Photochemical Activation in Cell Physiology
This compound plays a role in the study of cell physiology through the photochemical activation of tertiary amines. This application is significant in understanding the mechanisms of gene editing and cellular responses (Asad et al., 2017).
Enantioselective Synthesis
The compound is also used in the enantioselective synthesis of pharmaceutical compounds, contributing to the development of new drugs with improved efficacy and reduced side effects (Diener et al., 2015).
Microwave-Assisted Amination
It is involved in the rapid preparation of aminoquinolines through microwave-assisted amination, demonstrating advancements in synthesis techniques (Wang et al., 2003).
Safety and Hazards
The safety information for 4-Bromoisoquinolin-8-amine includes the following hazard statements: H301+H311+H331 . The precautionary statements are P261-P280-P301+P310-P311 . The signal word for this compound is “Danger” and it is represented by the GHS06 pictogram .
Relevant Papers
The relevant papers for this compound include research on the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides , and a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .
Mécanisme D'action
Target of Action
The primary targets of 4-Bromoisoquinolin-8-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or substances.
Analyse Biochimique
Biochemical Properties
4-Bromoisoquinolin-8-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as palladium-catalyzed cyclization enzymes, which facilitate the formation of 4-bromoisoquinoline derivatives These interactions are crucial for the synthesis of biologically active compounds
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the concentration of biogenic amines in biological systems, which are critical for neurotransmission and cellular communication . The impact on gene expression and cellular metabolism suggests that this compound could play a role in regulating cellular homeostasis and response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to participate in enzyme inhibition or activation, which can lead to changes in gene expression. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, thereby influencing cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular processes, although detailed temporal effects require further exploration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. It has been suggested that this compound may influence the synthesis of other biologically active compounds through its interactions with metabolic enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns of this compound can influence its biological activity and effectiveness in modulating cellular processes . Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating biochemical pathways and cellular functions
Propriétés
IUPAC Name |
4-bromoisoquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIJWFGYGKBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332699 |
Source


|
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351458-46-3 |
Source


|
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



